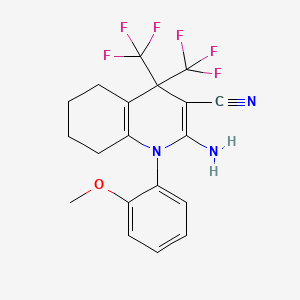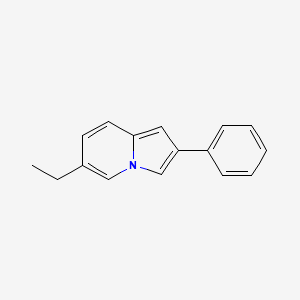![molecular formula C11H10BrN3O3S2 B11514449 (2E)-2-{(2E)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11514449.png)
(2E)-2-{(2E)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID is a complex organic compound that features a unique structure combining a thiazine ring, a hydrazone linkage, and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID typically involves multi-step organic reactions. One common route starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a condensation reaction with an appropriate aldehyde to form the ethylidene derivative. The resulting compound undergoes further reactions with hydrazine derivatives and thiazine precursors under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage or the thiazine ring.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
(2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2E)-2-[1-(5-Chlorothiophen-2-yl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazinane-6-carboxylic acid
- (2E)-2-[(2E)-2-[1-(5-Methylthiophen-2-yl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazinane-6-carboxylic acid
Uniqueness
The presence of the bromine atom in (2E)-2-[(2E)-2-[1-(5-BROMOTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID distinguishes it from similar compounds, potentially imparting unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H10BrN3O3S2 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-(5-bromothiophen-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O3S2/c1-5(6-2-3-8(12)19-6)14-15-11-13-9(16)4-7(20-11)10(17)18/h2-3,7H,4H2,1H3,(H,17,18)(H,13,15,16)/b14-5+ |
InChI Key |
YKHPTWYVACCXKF-LHHJGKSTSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)O)/C2=CC=C(S2)Br |
Canonical SMILES |
CC(=NN=C1NC(=O)CC(S1)C(=O)O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid](/img/structure/B11514378.png)


![N-(2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide](/img/structure/B11514402.png)
![N'-{hydroxy[bis(3-methylphenyl)]acetyl}-N-[1-(3-methylphenyl)ethyl]benzohydrazide](/img/structure/B11514404.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11514405.png)
![2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone](/img/structure/B11514408.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11514429.png)

![4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11514453.png)
![N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514457.png)
![ethyl {4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate](/img/structure/B11514461.png)
![3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B11514468.png)

